4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate
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Overview
Description
4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a hydrazono group, and a butoxybenzoate ester, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate typically involves multiple steps:
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Formation of the Hydrazone Intermediate
Starting Materials: 3,4-Dichloroaniline and ethyl oxalyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: 3,4-Dichloroaniline is reacted with ethyl oxalyl chloride to form the corresponding hydrazone intermediate.
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Condensation Reaction
Starting Materials: The hydrazone intermediate and 4-formylphenyl 4-butoxybenzoate.
Reaction Conditions: The reaction is typically conducted in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid.
Procedure: The hydrazone intermediate is condensed with 4-formylphenyl 4-butoxybenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and automation to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents like tetrahydrofuran (THF) or ethanol.
Products: Reduction reactions can yield amines or alcohols, depending on the functional groups present.
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Substitution
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Conditions: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism by which 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound might intercalate with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a butoxy group.
4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
The uniqueness of 4-((2-(2-((3,4-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-butoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The butoxy group, in particular, may influence its solubility, stability, and interaction with biological targets, differentiating it from its analogs.
Properties
CAS No. |
477731-69-4 |
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Molecular Formula |
C26H23Cl2N3O5 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C26H23Cl2N3O5/c1-2-3-14-35-20-11-6-18(7-12-20)26(34)36-21-9-4-17(5-10-21)16-29-31-25(33)24(32)30-19-8-13-22(27)23(28)15-19/h4-13,15-16H,2-3,14H2,1H3,(H,30,32)(H,31,33)/b29-16+ |
InChI Key |
VCDZRVMPBSBWCQ-MUFRIFMGSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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